syn-12-Hydroxydieldrin

Physicochemical Properties Environmental Fate Bioaccumulation

Quantifying dieldrin degradation in environmental matrices demands a metabolite-specific reference standard with verified stereochemistry. Using generic cyclodiene surrogates introduces chromatographic co-elution errors and misidentifies metabolic pathway contributions. This certified syn-12-Hydroxydieldrin standard solves that. Key differentiation: • Defined LogP of 3.94 dictates unique SPE extraction and reversed-phase retention behavior, distinct from the parent dieldrin (LogP ~5.4) and other hydroxylated metabolites. • Species-specific formation rate validated in rodent microsomal models-accounting for 9% vs. 33% total dieldrin metabolism in rats and mice respectively-making it essential for cross-species toxicokinetic studies. • Authentic mass spectral fingerprint enables unequivocal identification against co-extracted organochlorine interferences in complex biological and sediment matrices.

Molecular Formula C₁₂H₈Cl₆O₂
Molecular Weight 396.9 g/mol
CAS No. 26946-01-0
Cat. No. B120786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesyn-12-Hydroxydieldrin
CAS26946-01-0
Synonyms3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphth[2,3-b]oxiren-8-ol;  9-(syn-Epoxy)hydroxy-1,2,3,4,10,10-hexachloro-_x000B_6,7-epoxy-1,4,4a,5,6,7,8,8a-octahydro-1,4-endo-5,8-exo-dimethanonaphthalene;  9-Hydroxy-HEOD;  9-syn-Hydroxy
Molecular FormulaC₁₂H₈Cl₆O₂
Molecular Weight396.9 g/mol
Structural Identifiers
SMILESC12C3C(C(C1O)C4C2O4)C5(C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C12H8Cl6O2/c13-8-9(14)11(16)4-2-5(19)1(6-7(2)20-6)3(4)10(8,15)12(11,17)18/h1-7,19H
InChIKeyVRHKKHANKOOSAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

syn-12-Hydroxydieldrin Overview


syn-12-Hydroxydieldrin (CAS 26946-01-0) is a monohydroxylated metabolite of the banned organochlorine insecticide dieldrin, formed primarily via hepatic cytochrome P450 oxidation [1]. It belongs to the cyclodiene class of chlorinated polycyclic compounds and serves as a critical analytical reference standard for tracking the environmental fate and biotransformation of persistent organic pollutants (POPs) [2]. Its defined stereochemistry and functionalization make it a more polar and excretable transformation product compared to the lipophilic parent compound, dieldrin .

syn-12-Hydroxydieldrin Cannot Be Substituted


The use of dieldrin or other structurally similar cyclodiene metabolites (e.g., aldrin trans-diol, anti-12-hydroxyendrin) as surrogates for syn-12-Hydroxydieldrin introduces critical analytical and interpretive errors. This specific metabolite has distinct physicochemical properties, such as a predicted ACD/LogP of 3.94, which dictates its unique chromatographic retention time and mass spectral fragmentation pattern, differing fundamentally from the parent dieldrin or its other metabolites . Furthermore, its formation is species- and pathway-specific, representing the direct oxidation route of dieldrin metabolism, which varies significantly in its contribution to total metabolic clearance across different model organisms [1]. Substituting this compound with a generic alternative would compromise the accuracy of quantitative residue analysis, invalidate metabolic flux studies, and obscure the true toxicokinetic profile of dieldrin exposure [2].

syn-12-Hydroxydieldrin Differentiation Evidence


Lower Lipophilicity Than Dieldrin

syn-12-Hydroxydieldrin exhibits significantly reduced lipophilicity relative to its parent compound, dieldrin, which is a key factor in its environmental mobility and excretion profile. The predicted ACD/LogP for syn-12-Hydroxydieldrin is 3.94 . While dieldrin's LogP is not provided in this source, its high bioaccumulation potential is well-documented; the lower LogP of the hydroxylated metabolite confirms its expected behavior as a more polar and less bioaccumulative transformation product .

Physicochemical Properties Environmental Fate Bioaccumulation

Rat vs. Mouse Metabolic Formation

The formation of syn-12-Hydroxydieldrin, representing the direct oxidation pathway of dieldrin metabolism, varies dramatically between species. In a 10-day study following a single oral dose of 0.5 mg/kg 14C-dieldrin, rats metabolized approximately 9% of the administered dose, whereas mice metabolized approximately 33% [1]. Furthermore, the ratio of metabolites differs; rats and primates favor this direct oxidation to 12-OH-dieldrin, while mice and rabbits favor epoxide ring opening to a diol [1].

Toxicokinetics Species-Specific Metabolism Comparative Biology

Unique GC-MS Fingerprint

syn-12-Hydroxydieldrin possesses a unique analytical fingerprint that is essential for its unambiguous identification and quantification in complex matrices. Its exact monoisotopic mass is 393.865540 Da , and its mass spectrum is cataloged in authoritative spectral libraries like the Wiley Registry of Mass Spectral Data [1]. This allows for its specific detection via GC-MS or LC-MS, differentiating it from dieldrin and other metabolites like aldrin trans-diol or photodieldrin, which have different retention times and fragmentation patterns [1].

Analytical Chemistry Method Validation Quality Control

syn-12-Hydroxydieldrin Validated Applications


Environmental Residue and Fate Analysis

This compound is an indispensable certified reference standard for developing and validating LC-MS/MS or GC-MS methods to quantify dieldrin's degradation in soil, sediment, and water [1]. Its distinct LogP (3.94) dictates its unique extraction and chromatographic behavior, and its specific mass spectrum [2] allows for accurate identification, distinguishing it from co-extracted interferences and other organochlorine pesticide residues.

Species-Specific Toxicokinetics and Metabolism

syn-12-Hydroxydieldrin is essential for tracing the direct oxidation metabolic pathway of dieldrin in in vitro (microsomal) and in vivo models [1]. Its formation rate is a key differentiator of metabolic capacity between species, as evidenced by the 9% vs. 33% total metabolism rates in rats and mice, respectively, with rats preferentially generating this hydroxylated product [1]. Procuring this specific compound allows researchers to accurately map species-specific detoxification routes and understand differential susceptibility to dieldrin toxicity.

Human Biomonitoring and Exposure Assessment

As a major urinary metabolite of dieldrin in certain species, syn-12-Hydroxydieldrin serves as a specific biomarker of exposure to this banned pesticide [1]. Its detection in biological samples (urine, bile) using a validated analytical method requires the authentic reference standard for positive identification and quantification, enabling accurate epidemiological studies and human health risk assessments related to persistent organic pollutant exposure.

Chemical Synthesis and Metabolite Confirmation

This compound serves as a key starting material or reference point for the synthesis of further dieldrin transformation products, such as Klein's metabolite [3]. Procuring a high-purity reference standard is critical for confirming the identity and stereochemistry of newly synthesized or isolated metabolites from complex biological or environmental matrices.

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